8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound is a purine-derived heterocyclic molecule featuring a fused imidazo[2,1-f]purine-dione core. Key structural attributes include:
- Substituents: Three methyl groups at positions 1, 6, and 5. A 3,5-dimethylphenyl group at position 6. A 2-morpholinoethyl side chain at position 2. The methyl groups likely stabilize the core structure and influence lipophilicity.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-15-12-16(2)14-19(13-15)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)7-6-27-8-10-33-11-9-27/h12-14H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXXZTXWAQVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.96 g/mol. It contains a purine ring structure which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O4 |
| Molecular Weight | 486.96 g/mol |
| Purity | ≥95% |
Antidepressant Activity
Recent studies have indicated that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit antidepressant properties. In vivo tests demonstrated that the compound showed significant efficacy in the forced swim test (FST) in mice, suggesting its potential as an antidepressant agent. The compound was found to have a greater potency than traditional anxiolytics like diazepam , indicating its dual action on anxiety and depression pathways .
Receptor Interactions
The compound has been evaluated for its affinity towards various serotonin receptors:
- 5-HT1A and 5-HT7 Receptors : It acts as a ligand for these receptors, which are critical in the modulation of mood and anxiety.
- Phosphodiesterase Inhibition : The compound exhibits weak inhibitory activity against phosphodiesterase types PDE4B and PDE10A , which are involved in the degradation of cyclic nucleotides that play a role in neurotransmission .
Study 1: Antidepressant Efficacy
In a controlled study involving mice subjected to stress-induced behaviors, the administration of the compound at a dosage of 2.5 mg/kg resulted in a statistically significant reduction in immobility time compared to control groups. This suggests enhanced antidepressant-like effects .
Study 2: Anxiolytic Properties
Another study focused on the anxiolytic effects of the compound revealed that it significantly reduced anxiety-like behaviors in the elevated plus maze test. The results indicated that its action was more potent than that of diazepam at similar dosages .
The proposed mechanism involves interaction with serotonin receptors leading to increased serotonin levels in synaptic clefts. This enhancement is thought to contribute to both antidepressant and anxiolytic effects. Additionally, inhibition of phosphodiesterases may lead to increased levels of cyclic AMP (cAMP), further influencing mood regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares a fused imidazo-purine-dione scaffold with other derivatives but differs in substituent patterns. Below is a comparison with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) , a structurally related imidazo-pyridine derivative:
Functional Implications
- Morpholinoethyl vs. Phenethyl: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic phenethyl chain in 1l. This could enhance bioavailability for pharmacological applications.
- Methyl vs.
- Core Rigidity : The purine-dione scaffold in the target compound may offer greater conformational rigidity compared to the tetrahydroimidazo-pyridine core of 1l, impacting binding affinity to biological targets.
Spectroscopic Data
While 1l has detailed NMR and HRMS data , similar analyses for the target compound are unavailable in the provided evidence. However, key spectral differences would arise from:
- Morpholino Proton Signals: Expected δ 2.5–3.5 ppm (¹H NMR) for the morpholinoethyl chain.
- Aromatic Protons : The 3,5-dimethylphenyl group would show singlet peaks (δ ~6.8–7.2 ppm), contrasting with the split signals of 1l’s 4-nitrophenyl group.
Preparation Methods
Table 1: Summary of Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Chloroacetone, NaOEt, EtOH, reflux | 65–75 |
| 2 | N-3 Alkylation | 2-Chloroethylmorpholine, NaH, DMF, rt | 70–80 |
| 3 | C-8 Arylation | 3,5-Dimethylphenylboronic acid, CuI, toluene | 50–65 |
| 4 | Methylation (Positions 1,6,7) | MeI, K2CO3/NaH, acetone/THF | 85–90 |
| 5 | Purification | Column chromatography, recrystallization | 40–50 (overall) |
Challenges and Optimization Strategies
- Regioselectivity in Methylation : Competing methylation at N-7 versus N-9 can occur. Using bulkier bases (e.g., DBU) improves selectivity for N-7.
- Morpholinoethyl Group Hydrolysis : Anhydrous conditions and inert atmosphere are critical to prevent degradation.
- Low Arylation Yields : Adding catalytic Pd(PPh3)4 enhances coupling efficiency for arylboronic acids.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., ethanol distillation) improve cost-efficiency. Process analytical technology (PAT) ensures real-time monitoring of critical parameters.
Q & A
Q. How do substituents at the 3-(morpholinoethyl) position influence target selectivity?
- Methodological Answer : The morpholinoethyl group enhances solubility and hydrogen-bonding capacity. Comparative studies (e.g., replacing morpholino with piperidine in ) show altered binding kinetics to G-protein-coupled receptors. Molecular dynamics simulations reveal how side-chain flexibility affects binding pocket accommodation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
